molecular formula C4H6FN3O2S B6603262 2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride CAS No. 2305251-52-7

2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride

Cat. No.: B6603262
CAS No.: 2305251-52-7
M. Wt: 179.18 g/mol
InChI Key: GETYXRPUDURJLM-UHFFFAOYSA-N
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Description

2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride typically involves the reaction of 2-ethyl-2H-1,2,3-triazole with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of fluorosulfonyl chloride as a sulfonylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction temperature is maintained at a low to moderate range to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Dipolarophiles: Alkenes, alkynes

Major Products Formed

The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, sulfonothioates, and various fused ring systems .

Mechanism of Action

The mechanism of action of 2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride
  • 2-ethyl-2H-1,2,3-triazole-4-sulfonamide
  • 2-ethyl-2H-1,2,3-triazole-4-sulfonate

Uniqueness

2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and chemical properties compared to its analogs. The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a valuable intermediate for the synthesis of various derivatives .

Properties

IUPAC Name

2-ethyltriazole-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3O2S/c1-2-8-6-3-4(7-8)11(5,9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETYXRPUDURJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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